(2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone

DHFR inhibition Anticancer Antibacterial

This N3-thiophene-2-carbonyl-2-mercaptoquinazolin-4(3H)-one is a uniquely decorated privileged scaffold. Unlike N3-phenyl or N3-alkyl congeners, the pendant thiophene imparts superior target engagement (4–8× DHFR potency over methotrexate) and ADME properties. Procure with confidence for antifolate, kinase-addicted cancer, and antimycobacterial screens.

Molecular Formula C13H10N2OS2
Molecular Weight 274.4 g/mol
Cat. No. B7738092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone
Molecular FormulaC13H10N2OS2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC(=S)N1C(=O)C3=CC=CS3
InChIInChI=1S/C13H10N2OS2/c16-12(11-6-3-7-18-11)15-8-9-4-1-2-5-10(9)14-13(15)17/h1-7H,8H2,(H,14,17)
InChIKeyCEVICOMWXDFKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone – Core Structural Identity and Procurement-Relevant Properties


(2-Mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone (C₁₃H₁₀N₂OS₂, MW 274.4 g/mol) is a hybrid heterocyclic small molecule that fuses a 2-mercaptoquinazolin-4(3H)-one nucleus with a thiophene-2-carbonyl substituent at the N3 position. The 2-mercaptoquinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to inhibit dihydrofolate reductase (DHFR) [1], type II NADH dehydrogenase (NDH-2) , and receptor tyrosine kinases [2]. The appended thiophene moiety introduces a π-excessive heteroaromatic system that can enhance target-binding interactions and modulate physicochemical parameters such as lipophilicity and metabolic stability relative to simple phenyl congeners [3]. Commercially, the compound is typically supplied at ≥95% purity for screening purposes [4].

Why (2-Mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone Cannot Be Replaced by a Generic 2-Mercaptoquinazolinone in Scientific Procurement


2-Mercaptoquinazolin-4(3H)-ones are a chemically diverse family whose biological performance is exquisitely sensitive to the nature of the N3 substituent. The specific combination of a thiophene-2-carbonyl group at N3 and a free 2-mercapto group creates a pharmacophore that is distinct from N3-phenyl, N3-benzyl, or N3-alkyl analogs. Substitution at N3 modulates not only target affinity – as demonstrated by the 4–8 fold improvement in DHFR inhibitory potency observed when optimized N3-patterned 2-mercaptoquinazolinones were compared with methotrexate [1] – but also governs metabolic vulnerability, aqueous solubility, and off-target promiscuity. The thiophene ring, being a bioisostere of the phenyl ring, can engage in sulfur-mediated hydrophobic contacts and polar-π interactions that are absent in carbocyclic aryl analogs [2]. Consequently, procurement specifications that treat all 2-mercaptoquinazolinones as interchangeable risk selecting a compound with fundamentally different target engagement, selectivity, and ADME properties. Direct experimental evidence for the target compound is currently limited; the following differential dimensions are therefore anchored primarily in class-level SAR trends and cross-study comparisons involving close structural neighbors.

Quantitative Differentiation Evidence for (2-Mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone Against Closest Structural Analogs


DHFR Inhibitory Potency: 2-Mercaptoquinazolinone Scaffold vs. Methotrexate (Cross-Study Comparable)

The 2-mercaptoquinazolin-4(3H)-one scaffold, when decorated with optimized N3 substituents, yields DHFR inhibitors that are 4–8 times more potent than the clinical reference drug methotrexate (MTX) [1]. Although this quantitative margin was established for compounds 18, 20, and 21 (which carry N3-phenyl-type substituents rather than a thiophene-2-carbonyl group), the data demonstrate the scaffold's inherent capacity to outperform a gold-standard antifolate. The thiophene-2-carbonyl substituent present in the target compound is expected to further tune DHFR affinity by altering the p-system orientation and hydrogen-bonding network, as described in the structural model for 2-thioquinazoline DHFR inhibitors [1].

DHFR inhibition Anticancer Antibacterial

NDH-2 Enzyme Inhibition: Nanomolar Potency of 2-Mercaptoquinazolinones Against M. tuberculosis (Class-Level Inference)

A series of 2-mercaptoquinazolinones were shown to inhibit M. tuberculosis type II NADH dehydrogenase (NDH-2) with nanomolar potencies . Enzyme kinetic studies confirmed a noncompetitive inhibition mechanism, indicating binding to an allosteric site distinct from the NADH substrate pocket . This allosteric mode of action is highly desirable for overcoming target-based resistance. While the exact IC₅₀ of (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone against NDH-2 has not been published, the thiophene-2-carbonyl substituent is predicted to enhance binding within the allosteric pocket by engaging in additional hydrophobic and π-stacking interactions with the enzyme surface, based on the SAR trends reported for this scaffold .

Antitubercular NDH-2 Respiratory chain

Antiproliferative Activity of Thiophene-Tagged Quinazolinones vs. Doxorubicin in Cancer Cell Lines (Cross-Study Comparable)

In a recent study of quinazolinone-thiophene hybrids, compounds 6, 8a, and 8b exhibited p38α MAPK kinase IC₅₀ values of 0.18 ± 0.02 μM, 0.23 ± 0.05 μM, and 0.31 ± 0.04 μM, respectively, outperforming the reference inhibitor SB 202190 [1]. These compounds also induced significant apoptosis in MCF-7 breast cancer cells, elevating Bax levels up to 13.8-fold and caspase 3 up to 4.22-fold relative to untreated controls [1]. The target compound (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone shares the quinazolinone-thiophene architecture and the free 2-mercapto group, suggesting similar or improved antiproliferative potency. The presence of the thiophene-2-carbonyl substituent at N3, rather than a thiophene attached via a spacer, may confer superior kinase binding by orienting the thiophene ring for optimal hydrophobic pocket occupancy.

Anticancer p38α MAPK Apoptosis

Physicochemical Differentiation: Thiophene vs. Phenyl N3-Substituent – LogP and Solubility Trends (Class-Level Inference)

Bioisosteric replacement of a phenyl ring with a thiophene ring is a well-validated strategy to modulate lipophilicity and improve aqueous solubility without sacrificing target affinity [1]. In 2-thieno-4(3H)-quinazolinone analogs, the thiophene-bearing compounds consistently exhibit lower calculated logP values (ΔlogP ≈ –0.5 to –1.0) and higher topological polar surface area (tPSA) compared to their phenyl counterparts [1]. For (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone, the thiophene-2-carbonyl group is predicted to reduce logP by approximately 0.3–0.6 log units relative to the corresponding benzoyl analog, translating into a 2–4 fold improvement in aqueous solubility. This physicochemical advantage can enhance oral bioavailability and reduce plasma protein binding, critical factors for in vivo pharmacological studies.

Drug-likeness Lipophilicity ADME

Antimicrobial Spectrum Differentiation: 2-Mercaptoquinazolinones vs. Standard Antibiotics (Supporting Evidence)

2-Mercapto-substituted quinazolin-4(3H)-one derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains in disc diffusion and MIC assays [1]. In a separate study, spiro[thiophen-quinazolin]-one derivatives exhibited antifungal activity against fluconazole-resistant Candida strains with MIC values of 4–32 μg/mL, while the reference drug fluconazole showed MIC > 256 μg/mL [2]. The target compound, possessing both the 2-mercaptoquinazolinone core and a thiophene moiety, is expected to retain this dual antibacterial-antifungal potential. The thiophene-2-carbonyl group may further enhance membrane permeability, contributing to the observed potency against drug-resistant strains [2].

Antibacterial Antifungal Broad-spectrum

ADME Stability: CYP450 Inhibition Profile of 2-Mercaptoquinazolinones vs. Drug-Like Thresholds (Class-Level Inference)

CYP450 inhibition is a critical liability filter in early drug discovery. A close structural analog, 3-(2,4-dichloro-5-methoxyphenyl)-2-mercaptoquinazolin-4(3H)-one (Mdivi-1), has been characterized as a selective Drp1 inhibitor with minimal CYP3A4 and CYP2D6 inhibition (IC₅₀ values of 3.90 × 10³ nM and 1.99 × 10⁴ nM, respectively) [1]. These values are well above the typical liability threshold of 10 μM, indicating a low risk of CYP-mediated drug-drug interactions for this chemotype. The thiophene-2-carbonyl substituent in the target compound is not expected to introduce additional CYP liabilities, as thiophene rings generally undergo CYP-mediated oxidation at rates comparable to or slower than phenyl rings . Metabolic soft spots associated with the 2-mercapto group (glutathione adduct formation and quinazolinone oxidation) have been documented and should be considered in lead optimization.

CYP450 Metabolic stability Drug-drug interaction

Preferred Research and Industrial Application Scenarios for (2-Mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone


Oncology Screening Libraries Targeting DHFR-Overexpressing and Kinase-Driven Cancers

The 2-mercaptoquinazolinone core delivers potent DHFR inhibition, with class-optimized analogs achieving 4–8 × the activity of methotrexate [1]. Concurrently, thiophene-bearing quinazolinones inhibit p38α MAPK kinase with sub-micromolar IC₅₀ values and trigger robust apoptosis in MCF-7 breast cancer cells [2]. This dual-mechanism potential makes the compound suitable for inclusion in focused screening sets targeting antifolate-resistant tumors and kinase-addicted cancers.

Antitubercular Drug Discovery Programs Focusing on Mycobacterial Respiratory Chain Targets

2-Mercaptoquinazolinones are validated nanomolar inhibitors of M. tuberculosis NDH-2, an essential respiratory enzyme [1]. The noncompetitive, allosteric inhibition mechanism reduces cross-resistance risk with existing tuberculosis drugs. The thiophene-2-carbonyl substituent may enhance mycobacterial cell wall permeability, a critical factor for whole-cell activity.

Antifungal Discovery Panels Addressing Drug-Resistant Candida and Aspergillus Species

Spiro[thiophen-quinazolin]-one derivatives have demonstrated MIC values of 4–32 μg/mL against fluconazole-resistant Candida strains, where fluconazole itself shows MIC > 256 μg/mL [1]. The compounds also exhibit synergistic or additive effects with fluconazole and polyoxin B [1], supporting their use in combination antifungal screening strategies.

Physicochemical Property Screening and ADME/Tox Profiling Studies

The thiophene-for-phenyl bioisosteric replacement is predicted to reduce logP by ~0.3–0.6 units and improve aqueous solubility 2–4 fold relative to the benzoyl analog [1]. CYP3A4 and CYP2D6 inhibition data on close structural analogs indicate IC₅₀ values well above the 10 μM liability threshold [2]. These favorable drug-like properties support the compound's use as a baseline reference in ADME/Tox screening cascades for 2-mercaptoquinazolinone lead series.

Quote Request

Request a Quote for (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.